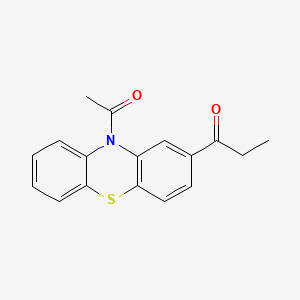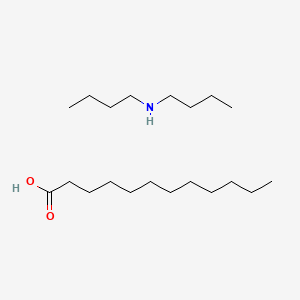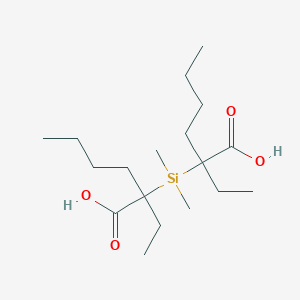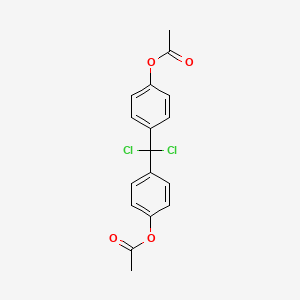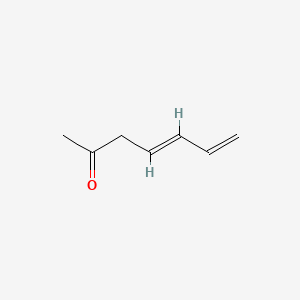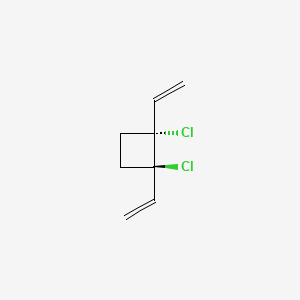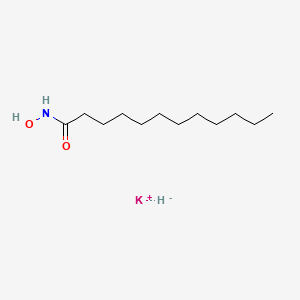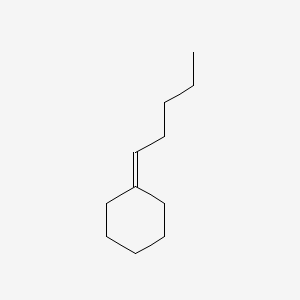
Pentylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylidenecyclohexane is an organic compound with the molecular formula C₁₁H₂₀ . It is a cycloalkene, characterized by a cyclohexane ring with a pentylidene substituent. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentylidenecyclohexane typically involves the reaction of cyclohexanone with pentylmagnesium bromide, followed by dehydration. The reaction conditions include:
Cyclohexanone: as the starting material.
Pentylmagnesium bromide: as the Grignard reagent.
Dehydration: using an acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Large-scale Grignard reactions: .
Efficient dehydration: techniques to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Pentylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation can convert it to pentylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with a palladium catalyst.
Halogenating agents: Bromine (Br₂), chlorine (Cl₂).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Pentylcyclohexane.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Pentylidenecyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentylidenecyclohexane involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition or activation: .
Receptor binding: leading to signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler cycloalkene with similar reactivity but lacks the pentylidene substituent.
Pentylcyclohexane: The fully saturated analog of Pentylidenecyclohexane.
Cyclohexanone: The oxidized form of cyclohexane, used as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
39546-79-7 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
pentylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
DOVNMMSNHCGVGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


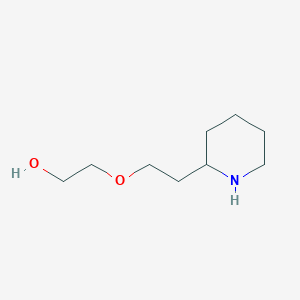
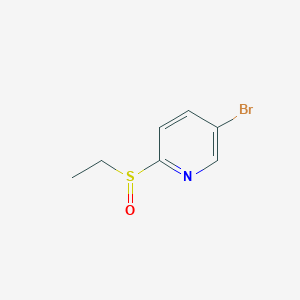
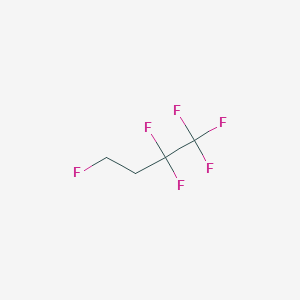
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
